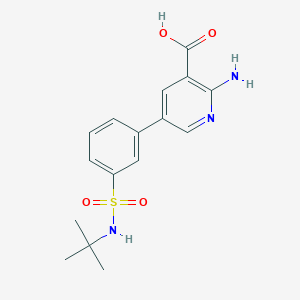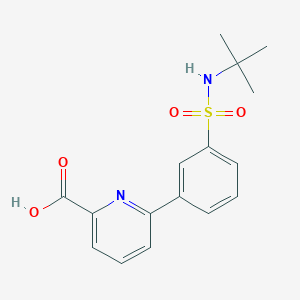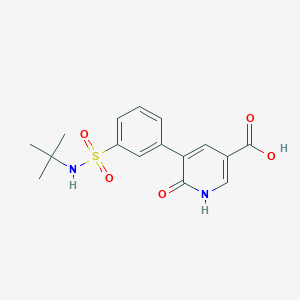
2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% (2-A5-4-t-BSI) is an organic compound belonging to the class of sulfonamides. It is a white crystalline powder with a molecular weight of 397.48 g/mol and a density of 1.22 g/cm3. The compound is soluble in water, ethanol and methanol. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% is widely used in scientific research for the synthesis of a variety of compounds. It has been used in the synthesis of a variety of peptide and peptidomimetic compounds, such as cyclic peptides, peptidomimetic inhibitors of proteases, and peptide nucleic acid (PNA) derivatives. It has also been used in the synthesis of fluorinated compounds, such as fluorinated amines, fluorinated sulfonamides, and fluorinated peptides. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and diazines.
Mecanismo De Acción
2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% acts as a catalyst in the synthesis of a variety of compounds. It acts as a nucleophile, attacking the electrophilic carbon of the substrate molecule and forming a new covalent bond. This reaction is reversible, and the product can be isolated by precipitation or filtration.
Biochemical and Physiological Effects
2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that do have biochemical and physiological effects. For example, it has been used in the synthesis of peptide and peptidomimetic compounds, which can act as inhibitors of proteases, and of fluorinated compounds, which can act as inhibitors of enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% is an effective and reliable reagent for the synthesis of a variety of compounds. It is relatively inexpensive, and readily available. It is also relatively stable, and can be stored for extended periods of time. However, it is not suitable for use in reactions involving highly reactive substrates, such as halogenated compounds, as it may react with them.
Direcciones Futuras
There are a number of potential future applications for 2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95%. It could be used in the synthesis of new and improved pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of new and improved peptide and peptidomimetic compounds, fluorinated compounds, and heterocyclic compounds. In addition, it could be used in the synthesis of novel catalysts and reagents for organic synthesis. Finally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials.
Métodos De Síntesis
2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by the reaction of 4-t-butylsulfamoylphenyl isonicotinic acid and 2-amino-5-chloropyridine. The reaction is carried out at a temperature of 80°C in the presence of a catalytic amount of sodium hydroxide. The reaction is completed in about 3 hours and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
2-amino-5-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)11-6-4-10(5-7-11)13-9-18-14(17)8-12(13)15(20)21/h4-9,19H,1-3H3,(H2,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYYBWGBVNEFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














